![molecular formula C19H20BrN3O4 B3866190 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B3866190.png)
2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide
Overview
Description
2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical effects have been extensively studied.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been reported to have antimicrobial activity by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide can affect various biochemical and physiological processes. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. It has also been shown to reduce the level of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide in lab experiments is its potential applications in various fields of scientific research. This compound has been extensively studied for its antimicrobial, antitumor, and anti-inflammatory activities, and can be used in the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its toxicity, which can affect the results of experiments.
Future Directions
There are several future directions for the study of 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide. One of the directions is the development of new drugs based on the structure of this compound for the treatment of various diseases. Another direction is the investigation of the mechanism of action of this compound and its potential targets in cells. Additionally, the toxicity of this compound can be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound for the development of new drugs for the treatment of various diseases.
Scientific Research Applications
2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has potential applications in various fields of scientific research. It has been studied for its antimicrobial, antitumor, and anti-inflammatory activities. This compound has also been reported to have antioxidant properties and can be used in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O4/c1-12(2)16-9-17(20)13(3)7-18(16)27-11-19(24)22-21-10-14-5-4-6-15(8-14)23(25)26/h4-10,12H,11H2,1-3H3,(H,22,24)/b21-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWAIMTUOPHNFW-UFFVCSGVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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